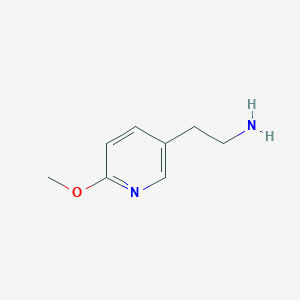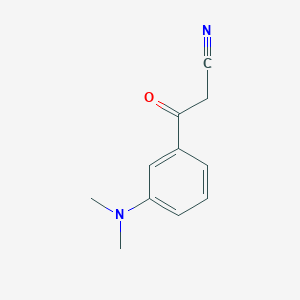
3-Bromo-5-cyclopropylisoxazole
Vue d'ensemble
Description
3-Bromo-5-cyclopropylisoxazole is a chemical compound with the molecular formula C6H6BrNO . It is a colorless liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 . The molecular weight of this compound is 188.02 .Physical And Chemical Properties Analysis
This compound is a colorless liquid . Its molecular weight is 188.02 . The InChI code is 1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 .Applications De Recherche Scientifique
Médecine : Potentiel anticancéreux
Le 3-Bromo-5-cyclopropylisoxazole a été étudié pour son potentiel dans le traitement du cancer. Les cycles isoxazole, qui font partie de la structure de ce composé, sont connus pour présenter des propriétés anticancéreuses . La recherche indique que les dérivés de l’isoxazole peuvent agir comme des inhibiteurs pour diverses cibles biologiques liées au cancer, y compris la HDAC, qui sont cruciales dans la régulation de l’expression des gènes et peuvent affecter la croissance des cellules cancéreuses .
Agriculture : Développement de pesticides
En agriculture, la partie isoxazole est utilisée dans le développement de pesticides. La polyvalence structurelle de l’isoxazole permet la création de composés qui peuvent cibler un large éventail de ravageurs agricoles. La possibilité de concevoir des voies de synthèse sans métal pour les isoxazoles, y compris le this compound, réduit l’impact environnemental et améliore la durabilité des pratiques agricoles .
Science des matériaux : Synthèse de matériaux avancés
Les applications potentielles du composé en science des matériaux découlent de ses propriétés structurelles. En tant que composant de base, le this compound peut contribuer à la synthèse de matériaux avancés, en améliorant éventuellement leur stabilité thermique ou leurs propriétés électroniques. Son rôle dans le développement de polymères ou de revêtements pourrait être important, bien que des études spécifiques sur ce composé en science des matériaux ne soient pas facilement disponibles .
Science de l’environnement : Synthèse écologique
La synthèse écologique des isoxazoles, y compris le this compound, présente un intérêt en science de l’environnement. Le développement de voies de synthèse sans métal minimise les déchets toxiques et la contamination environnementale, ce qui correspond aux objectifs de la chimie verte .
Biochimie : Inhibition enzymatique
Les dérivés de l’isoxazole ont été étudiés pour leur rôle dans l’inhibition enzymatique. Par exemple, les dérivés de la 3-bromo-isoxazoline, qui partagent une structure de base similaire à celle du this compound, ont montré qu’ils inhibaient l’activité enzymatique de la GAPDH dans les cellules cancéreuses, déclenchant l’autophagie et la mort cellulaire apoptotique . Cela suggère des applications biochimiques potentielles pour le this compound dans l’étude des processus liés aux enzymes.
Pharmacologie : Découverte de médicaments
En pharmacologie, le this compound pourrait être utilisé dans la découverte et le développement de nouveaux médicaments. Le cycle isoxazole est une caractéristique commune de nombreux médicaments en raison de ses activités pharmacologiques, telles que les effets anticancéreux, antioxydants et antimicrobiens . Ce composé pourrait servir de précurseur ou d’échafaudage dans la synthèse d’agents pharmacologiquement actifs.
Chimie analytique : Développement de méthodes
La chimie analytique peut bénéficier du this compound dans le développement de nouvelles méthodes analytiques. Sa structure et ses propriétés bien définies peuvent aider à l’étalonnage des instruments et à l’établissement de protocoles analytiques, bien que les références directes à de telles applications soient limitées .
Orientations Futures
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . Given its significance, there is a need to develop new eco-friendly synthetic strategies . This suggests that future research could focus on developing such strategies for the synthesis of isoxazole derivatives, including 3-Bromo-5-cyclopropylisoxazole.
Analyse Biochimique
Biochemical Properties
3-Bromo-5-cyclopropylisoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial in glycolysis. This compound inhibits GAPDH activity, leading to a reduction in glycolytic flux and triggering autophagy and apoptotic cell death in certain cancer cells . Additionally, this compound has been observed to interact with other biomolecules involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly pancreatic ductal adenocarcinoma (PDAC) cells, this compound induces autophagy and apoptosis by inhibiting GAPDH . This inhibition disrupts the glycolytic pathway, leading to reduced ATP production and increased oxidative stress. Furthermore, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of GAPDH, inhibiting its enzymatic activity and disrupting the glycolytic pathway . This inhibition leads to a cascade of cellular events, including reduced ATP production, increased oxidative stress, and activation of autophagy and apoptosis. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on GAPDH and other biomolecules . Prolonged exposure to this compound may lead to degradation and reduced efficacy, highlighting the importance of optimizing experimental conditions for consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits GAPDH activity and induces autophagy and apoptosis in cancer cells . Higher doses may result in toxic or adverse effects, including increased oxidative stress and damage to normal cells. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with GAPDH in the glycolytic pathway . By inhibiting GAPDH, the compound disrupts glycolysis, leading to reduced ATP production and altered metabolic flux. This disruption affects various downstream processes, including the synthesis of metabolic intermediates and the regulation of cellular energy homeostasis. Additionally, this compound may interact with other enzymes and cofactors, further influencing metabolic pathways and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability, blood flow, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with GAPDH and other biomolecules involved in glycolysis . Additionally, this compound may be directed to specific subcellular compartments through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
3-bromo-5-cyclopropyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMQVQUMVWCNKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696025 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187933-05-6 | |
| Record name | 3-Bromo-5-cyclopropyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-cyclopropyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1501875.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1501901.png)
![3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1501919.png)










